cis-1,1,2,2,3,4-Hexafluorocyclobutane CAS number 22819-47-2
cis-1,1,2,2,3,4-Hexafluorocyclobutane CAS number 22819-47-2
An In-depth Technical Guide to cis-1,1,2,2,3,4-Hexafluorocyclobutane
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of cis-1,1,2,2,3,4-Hexafluorocyclobutane (CAS Number: 22819-47-2), a fluorinated cyclobutane with emerging applications in materials science and potential as a building block in medicinal chemistry. This document delves into its physicochemical properties, synthesis strategies, spectroscopic characterization, safety considerations, and key applications. The content is structured to provide not only factual data but also expert insights into the practical implications and experimental considerations for professionals working with this compound.
Introduction: The Significance of Fluorinated Cyclobutanes
Fluorine-containing molecules are of immense interest in the fields of materials science and pharmaceuticals due to the unique properties conferred by the fluorine atom, such as high thermal stability, chemical resistance, and altered biological activity. The cyclobutane scaffold, a four-membered carbocyclic ring, introduces conformational rigidity and a three-dimensional geometry that is increasingly explored in drug design to access novel chemical space. The combination of fluorine and a cyclobutane ring in cis-1,1,2,2,3,4-Hexafluorocyclobutane results in a molecule with a distinct dipole moment and specific steric and electronic properties, making it a valuable synthon and functional material.
Physicochemical Properties
A thorough understanding of the physicochemical properties of cis-1,1,2,2,3,4-Hexafluorocyclobutane is fundamental for its application in any experimental setting.
Table 1: Physicochemical Data for cis-1,1,2,2,3,4-Hexafluorocyclobutane
| Property | Value | Source |
| CAS Number | 22819-47-2 | [1][2] |
| Molecular Formula | C₄H₂F₆ | [3] |
| Molecular Weight | 164.049 g/mol | [3] |
| Boiling Point | 26.5 °C at 760 mmHg; 63 °C | [1][3] |
| Density | 1.49 g/cm³ | [3] |
| Vapor Pressure | 721 mmHg at 25°C | [3] |
| LogP | 1.94680 | [3] |
| Refractive Index | 1.2985 | [3] |
Expert Insight on Boiling Point Discrepancy: It is important to note the conflicting reports regarding the boiling point. A value of 26.5 °C suggests a volatile liquid at room temperature, while 63 °C indicates a less volatile compound. This discrepancy may arise from different experimental conditions or the presence of impurities. Researchers should purify the material and determine the boiling point under their specific laboratory conditions before use in sensitive applications.
Synthesis and Chemical Reactivity
One potential precursor for this molecule is hexafluorocyclobutene (CAS 697-11-0).[5] The controlled addition of hydrogen across the double bond would yield the desired saturated cyclobutane ring. The stereochemistry of this hydrogenation would be critical in achieving the cis configuration.
Caption: Proposed synthesis of cis-1,1,2,2,3,4-Hexafluorocyclobutane.
Spectroscopic Characterization: A Predictive Approach
Due to the lack of readily available experimental spectra for cis-1,1,2,2,3,4-Hexafluorocyclobutane, this section provides a predictive analysis based on the known spectroscopic behaviors of similar fluorinated and cyclic compounds.
¹H NMR Spectroscopy
The symmetry of the cis isomer will significantly influence its ¹H NMR spectrum. The molecule possesses a plane of symmetry that bisects the C1-C2 and C3-C4 bonds. This symmetry makes the two protons chemically equivalent. Therefore, a single signal is expected in the ¹H NMR spectrum. The chemical shift of these protons will be influenced by the neighboring fluorine atoms and the strained cyclobutane ring. The signal will likely appear as a complex multiplet due to coupling with the adjacent fluorine atoms.
¹³C NMR Spectroscopy
Based on the symmetry of the molecule, two distinct signals are predicted in the ¹³C NMR spectrum.
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C1 and C2: These two carbons are equivalent and each is bonded to two fluorine atoms. This will result in a triplet due to C-F coupling.
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C3 and C4: These two carbons are also equivalent. Each is bonded to one fluorine and one hydrogen atom. This will result in a doublet of doublets due to coupling with both fluorine and hydrogen.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is expected to be more complex. Due to the cis stereochemistry, there will be multiple, distinct fluorine environments, leading to several signals. The chemical shifts and coupling patterns will be highly informative for confirming the structure and stereochemistry.
Mass Spectrometry
The mass spectrum will provide crucial information about the molecular weight and fragmentation pattern.
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Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of 164.05 g/mol is expected.
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Fragmentation Pattern: Common fragmentation pathways for fluorinated alkanes include the loss of fluorine (M⁺ - F) and HF (M⁺ - HF). The cyclobutane ring itself may also undergo fragmentation.
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation: Dissolve approximately 10-20 mg of cis-1,1,2,2,3,4-Hexafluorocyclobutane in a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆) in a 5 mm NMR tube.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR (δ 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ can be used.
-
Data Acquisition: Record the ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra to determine chemical shifts, multiplicities, and coupling constants.
Applications in Advanced Technologies
Plasma Etching in the Electronics Industry
cis-1,1,2,2,3,4-Hexafluorocyclobutane is utilized as an etching gas in the fabrication of integrated circuits.[1][2] Specifically, it is employed for the high aspect ratio etching of silicon-containing films, such as silicon dioxide (SiO₂).[1] In a plasma environment, the molecule fragments into reactive species that selectively react with the silicon dioxide to form volatile by-products, which are then removed. The cyclic structure and specific C-F bonding of this isomer can influence the plasma chemistry and the resulting etch profile.
Caption: Workflow of plasma etching using cis-1,1,2,2,3,4-Hexafluorocyclobutane.
Building Block in Medicinal Chemistry
The introduction of fluorinated cyclobutane moieties is a promising strategy in drug design.[6] These groups can enhance metabolic stability, modulate lipophilicity, and influence the conformation of drug candidates, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. cis-1,1,2,2,s,4-Hexafluorocyclobutane can serve as a precursor to more complex, biologically active molecules. The distinct stereochemistry of the cis isomer offers a different spatial arrangement of substituents compared to its trans counterpart, which can be critical for molecular recognition and biological activity.[6]
Safety and Handling
While a specific Safety Data Sheet (SDS) for cis-1,1,2,2,3,4-Hexafluorocyclobutane was not found, the safety precautions for its trans-isomer and other fluorinated compounds provide a strong basis for safe handling.[7][8]
General Precautions:
-
Irritant: Assumed to be a skin and eye irritant.[7] May also cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Handling: Avoid breathing fumes, gas, mist, spray, or vapors.[7] Wash skin thoroughly after handling.[7]
-
Storage: Store in a cool, dry, and well-ventilated area away from direct sunlight.[8]
In Case of Exposure:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[8]
-
Skin Contact: Wash with plenty of soap and water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
-
Medical Attention: Seek medical attention if irritation persists or if you feel unwell.[8]
Conclusion and Future Outlook
cis-1,1,2,2,3,4-Hexafluorocyclobutane is a specialty fluorochemical with established applications in the electronics industry and significant potential in medicinal chemistry. Its unique combination of a strained ring system and multiple fluorine substituents results in distinct physicochemical and reactive properties. Further research into its synthesis, reactivity, and biological activity is warranted to fully exploit its potential. As with any specialty chemical, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its successful and safe application in research and development.
References
-
ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2‐((Fluoro)Alkyl)Cyclobutanes. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,2,2,3,4-Hexafluoro-3,4-bis(trifluoromethyl)cyclobutane. Retrieved from [Link]
-
Chemsrc. (2025). cis-1,1,2,2,3,4-hexafluorocyclobutane. Retrieved from [Link]
-
Airgas. (2017). SAFETY DATA SHEET. Retrieved from [Link]
-
The Royal Society of Chemistry. (2008). Supporting Information. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,1,1,3,3,3-hexafluoropropan-2-ol. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Polar alicyclic rings: synthesis and structure of all cis-1,2,3,4-tetrafluorocyclopentane. Retrieved from [Link]
-
Filo. (2025). How many signals would you expect in the { }^{1} \mathrm{H} NMR spectra o... Retrieved from [Link]
- Google Patents. (n.d.). US9514959B2 - Fluorocarbon molecules for high aspect ratio oxide etch.
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Applications of 1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane in Industry. Retrieved from [Link]
-
SKKU. (2023). Characteristics of high aspect ratio SiO2 etching using C4H2F6 isomers. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1,1,2,2,3,4-hexafluoro-3,4-bis(trifluoromethyl)cyclobutane. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]
-
Cheméo. (n.d.). cis-1,2-Difluorocyclopropane (CAS 57137-41-4) - Chemical & Physical Properties. Retrieved from [Link]
-
Chemsrc. (2025). hexafluorocyclobutene. Retrieved from [Link]
Sources
- 1. US9514959B2 - Fluorocarbon molecules for high aspect ratio oxide etch - Google Patents [patents.google.com]
- 2. swb.skku.edu [swb.skku.edu]
- 3. cis-1,1,2,2,3,4-hexafluorocyclobutane | CAS#:22819-47-2 | Chemsrc [chemsrc.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. hexafluorocyclobutene | CAS#:697-11-0 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. synquestlabs.com [synquestlabs.com]
- 8. airgas.com [airgas.com]
